3-{4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine 3-{4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine
Brand Name: Vulcanchem
CAS No.: 2380186-70-7
VCID: VC6723990
InChI: InChI=1S/C18H16F3N5OS2/c1-11-15(29-16(22-11)12-3-2-10-28-12)17(27)26-8-6-25(7-9-26)14-5-4-13(23-24-14)18(19,20)21/h2-5,10H,6-9H2,1H3
SMILES: CC1=C(SC(=N1)C2=CC=CS2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C(F)(F)F
Molecular Formula: C18H16F3N5OS2
Molecular Weight: 439.48

3-{4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine

CAS No.: 2380186-70-7

Cat. No.: VC6723990

Molecular Formula: C18H16F3N5OS2

Molecular Weight: 439.48

* For research use only. Not for human or veterinary use.

3-{4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine - 2380186-70-7

Specification

CAS No. 2380186-70-7
Molecular Formula C18H16F3N5OS2
Molecular Weight 439.48
IUPAC Name (4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone
Standard InChI InChI=1S/C18H16F3N5OS2/c1-11-15(29-16(22-11)12-3-2-10-28-12)17(27)26-8-6-25(7-9-26)14-5-4-13(23-24-14)18(19,20)21/h2-5,10H,6-9H2,1H3
Standard InChI Key ZGMVKNRWSDDGKV-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)C2=CC=CS2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C(F)(F)F

Introduction

Chemical Identity and Structural Composition

Molecular Characterization

The compound’s molecular formula is C₁₈H₁₆F₃N₅OS₂, with a molecular weight of 439.48 g/mol . Its IUPAC name, (4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone, systematically describes the arrangement of its functional groups (Table 1).

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number2380186-70-7
Molecular FormulaC₁₈H₁₆F₃N₅OS₂
Molecular Weight439.48 g/mol
SMILESCC1=C(SC(=N1)C2=CC=CS2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C(F)(F)F
InChIKeyZGMVKNRWSDDGKV-UHFFFAOYSA-N

The SMILES string reveals a thiophene-substituted thiazole core linked via a carbonyl-piperazine bridge to a trifluoromethyl pyridazine group. This connectivity creates a planar aromatic system (thiophene-thiazole) connected to a flexible piperazine spacer and a polar pyridazine terminus .

Crystallographic and Conformational Insights

While crystallographic data remain unavailable, computational modeling predicts that the thiophene-thiazole system adopts a coplanar conformation stabilized by π-π interactions. The piperazine ring likely exists in a chair conformation, minimizing steric hindrance between the carbonyl group and pyridazine substituent. The trifluoromethyl group introduces steric bulk and electron-withdrawing effects, potentially influencing binding interactions with hydrophobic protein pockets .

Functional Group Contributions to Reactivity and Bioactivity

Thiophene-Thiazole Core

The thiophene-thiazole dyad is a hallmark of bioactive molecules. Thiazoles, sulfur-nitrogen heterocycles, participate in hydrogen bonding via their nitrogen atoms, while thiophene’s aromaticity enhances membrane permeability . In anticancer agents like compound 23 (a thiadiazole derivative), similar motifs mediate intercalation into DNA or inhibition of kinase pathways . Although this compound lacks a thiadiazole ring, its thiazole-thiophene system may engage analogous mechanisms.

Piperazine-Carbonyl Linker

The piperazine group, a saturated six-membered ring with two nitrogen atoms, serves as a conformational spacer. Its protonatable nitrogens improve water solubility, a property critical for bioavailability. The carbonyl group adjacent to piperazine may act as a hydrogen bond acceptor, facilitating interactions with serine or threonine residues in enzymatic active sites .

Trifluoromethyl Pyridazine

Pyridazine, a diazine ring with adjacent nitrogen atoms, offers sites for dipole-dipole interactions. The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, traits associated with prolonged half-lives in vivo . In compound 16 (a fluorinated pyrazolo[3,4-d]pyrimidine), the -CF₃ group boosted anticancer activity by 40% compared to non-fluorinated analogs . This suggests that the trifluoromethyl pyridazine in the subject compound may similarly enhance target affinity.

Hypothesized Biological Activities

Analog CompoundTarget PathwayIC₅₀/EC₅₀
Compound 16 HL-60 leukemia0.9 µM
Compound 23 ERK1/2 kinase2.4 µM
Compound 6 GABA receptors18.4 mg/kg (ED₅₀)

Antimicrobial and Antifungal Prospects

The thiophene moiety’s role in disrupting microbial biofilms is well-documented. 3,5-Di-tert-butylphenol (CAS 1138-52-9), though structurally distinct, demonstrates that aromatic systems with bulky substituents induce reactive oxygen species (ROS) accumulation in pathogens . The subject compound’s thiophene-thiazole core could similarly disrupt fungal membranes or bacterial efflux pumps.

Synthetic Routes and Modifications

Proposed Synthesis Pathway

While no explicit synthesis is reported for this compound, a plausible route involves:

  • Thiazole Formation: Condensation of 4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxylic acid with piperazine using DCC/DMAP coupling.

  • Pyridazine Functionalization: Introduction of the trifluoromethyl group via Ullmann coupling or nucleophilic substitution on 3-chloro-6-(trifluoromethyl)pyridazine.

Derivative Design Opportunities

  • Piperazine Substitution: Replacing piperazine with homopiperazine could alter conformational flexibility.

  • Thiophene Halogenation: Adding bromine at the thiophene 4-position may enhance electrophilic reactivity for cross-coupling.

Challenges and Future Directions

Knowledge Gaps

  • Experimental Bioactivity: No in vitro or in vivo data exist for this compound. Priority should be given to screening against NCI-60 cancer cell lines.

  • ADMET Profiling: Predictive modeling of absorption, distribution, metabolism, excretion, and toxicity is needed to assess druggability.

Research Priorities

  • Synthesis and Characterization: Confirm structure via NMR and X-ray crystallography.

  • Target Identification: Use computational docking to prioritize kinases or DNA repair enzymes.

  • Lead Optimization: Explore substituent effects on potency and selectivity.

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